molecular formula C24H38O8Zn B15177240 Zinc bis(2-ethylhexyl) dimaleate CAS No. 13560-77-5

Zinc bis(2-ethylhexyl) dimaleate

Cat. No.: B15177240
CAS No.: 13560-77-5
M. Wt: 519.9 g/mol
InChI Key: GRLPGMSOIBAIPK-ATMONBRVSA-L
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Description

Zinc bis(2-ethylhexyl) dimaleate (CAS: 85237-80-5; EC: 286-442-7) is a metal-organic compound comprising a zinc cation coordinated with two bis(2-ethylhexyl) maleate anions. Its structure features branched 2-ethylhexyl ester groups attached to maleic acid, a dicarboxylic acid. This compound is notable for its applications in polymer stabilization, lubricant additives, and corrosion inhibition due to its thermal stability and metal-coordinating properties .

Key characteristics include:

  • Molecular formula: C₃₆H₆₂O₈Zn (inferred from structural analogs).
  • Purity: Commercial formulations often list it at 100% concentration .
  • Physical state: Likely a viscous liquid or semi-solid at room temperature, based on similarities to bis(2-ethylhexyl) phthalate and maleate esters .

Properties

CAS No.

13560-77-5

Molecular Formula

C24H38O8Zn

Molecular Weight

519.9 g/mol

IUPAC Name

zinc;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoate

InChI

InChI=1S/2C12H20O4.Zn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);/q;;+2/p-2/b2*8-7-;

InChI Key

GRLPGMSOIBAIPK-ATMONBRVSA-L

Isomeric SMILES

CCCCC(COC(=O)/C=C\C(=O)[O-])CC.CCCCC(COC(=O)/C=C\C(=O)[O-])CC.[Zn+2]

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)[O-].CCCCC(CC)COC(=O)C=CC(=O)[O-].[Zn+2]

Origin of Product

United States

Scientific Research Applications

Zinc bis(2-ethylhexyl) dimaleate has several applications in scientific research:

  • Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of esters and amides.

  • Biology: The compound is utilized in biological studies to investigate the role of zinc in biological systems and its potential therapeutic effects.

  • Medicine: this compound is explored for its potential use in medical treatments, such as in the development of new drugs and therapies.

  • Industry: It is employed in the manufacturing of various products, including lubricants, coatings, and plastics, due to its stabilizing and anti-corrosive properties.

Mechanism of Action

The mechanism by which zinc bis(2-ethylhexyl) dimaleate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and proteins that require zinc as a cofactor.

  • Pathways Involved: this compound can influence various biochemical pathways, including those involved in DNA synthesis, cell division, and immune response.

Comparison with Similar Compounds

Bis(2-ethylhexyl) Phthalate (DEHP)

Structural differences : DEHP substitutes maleate with phthalate (ortho-benzenedicarboxylate), lacking the zinc cation.
Applications : DEHP is a widely used plasticizer in PVC, whereas zinc bis(2-ethylhexyl) dimaleate serves specialized roles in stabilization and lubrication .
Environmental behavior :

  • DEHP exhibits higher environmental persistence, with annual sediment loads in aquatic systems (e.g., Portland Harbor) reaching 1.2–3.5 kg/year due to hydrophobic partitioning (log Kow ~7.5) .
Property This compound Bis(2-ethylhexyl) Phthalate (DEHP)
CAS Number 85237-80-5 117-81-7
Log Kow Estimated ~8.1 (calculated) 7.5–9.6
Primary Use Polymer stabilizer Plasticizer
Environmental Load Not quantified 1.2–3.5 kg/year (sediment)

Di-2-ethylhexyl Maleate (No Zinc)

Structural differences: This compound (CAS: Not explicitly listed; IR data in ) lacks the zinc cation, existing as a neutral diester. Physical properties:

  • Solubility: Dissolves in non-polar solvents (e.g., CCl₄, CS₂) at 10% concentration, suggesting lower polarity than the zinc variant .
  • Spectroscopy : IR spectra show strong C=O stretches at 1720–1740 cm⁻¹, similar to zinc analogs but without metal-oxygen bonding bands .
Property This compound Di-2-ethylhexyl Maleate
Metal Content Zinc (~10% by mass) None
Thermal Stability Enhanced (zinc-mediated) Moderate
Applications Lubricant additives Solvent/resin modifier

Key Research Findings

  • Environmental Impact : DEHP’s sediment loads in Portland Harbor correlate with industrial discharge, while this compound’s fate remains understudied .
  • Performance: Zinc derivatives exhibit superior thermal stability in polymers compared to non-metal esters, likely due to redox-inactive zinc coordination .
  • Toxicity : DEHP is classified as a reproductive toxin; this compound’s toxicity profile is less documented but may involve zinc leaching .

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